(3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one
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Description
(3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one is a useful research compound. Its molecular formula is C28H23NO and its molecular weight is 389.498. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Docking
The compound (3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one belongs to a class of polysubstituted piperidones and exhibits significant interactions in crystal structures, as evidenced by its molecular docking studies with human RORc protein. This interaction suggests potential biological activity and relevance in drug design (R. V. & R. C., 2021).
Synthesis and Chemical Properties
The synthesis of related compounds involving 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol demonstrates the compound’s utility in organic chemistry. This synthesis utilizes magnetic nanoparticles and ultrasound irradiation, highlighting innovative approaches in chemical synthesis (M. Mokhtary & Mogharab Torabi, 2017).
Tautomeric Equilibrium
Studies on compounds similar to this compound, such as 4-((phenylimino)methyl)naphthalen-1-ol, reveal insights into tautomeric properties. These properties are crucial for understanding the chemical behavior of such compounds, especially their responses to changes in environment like protonation/deprotonation (V. Deneva et al., 2013).
Crystal Structure Analysis
The crystal structure of the title compound is characterized by a chair conformation of the piperidine ring and significant intermolecular interactions, which are essential for understanding its solid-state properties and potential applications (Y. Kia et al., 2012).
Conducting Polymers
Related compounds, such as bis(pyrrol-2-yl) arylenes, have been studied for their potential in creating conducting polymers. This research indicates a broader application of similar compounds in materials science, particularly in developing novel conducting materials (G. Sotzing et al., 1996).
Interaction and Structural Analysis
The interaction between diarylmethyl and diarylmethylium units in 1,8-disubstituted naphthalenes, which are structurally related to the target compound, provides insight into the preferential localized structure of certain carbocations. This understanding is crucial for designing molecules with specific electronic properties (H. Kawai et al., 2004).
Properties
IUPAC Name |
(3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO/c1-29-18-24(16-22-12-6-10-20-8-2-4-14-26(20)22)28(30)25(19-29)17-23-13-7-11-21-9-3-5-15-27(21)23/h2-17H,18-19H2,1H3/b24-16+,25-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDJFAJIJMSAON-MUPYBJATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC=CC3=CC=CC=C32)C(=O)C(=CC4=CC=CC5=CC=CC=C54)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC=CC3=CC=CC=C23)/C(=O)/C(=C/C4=CC=CC5=CC=CC=C45)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.